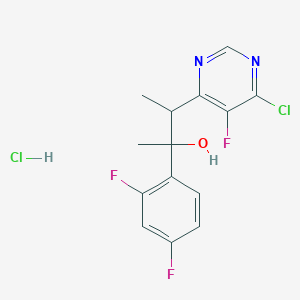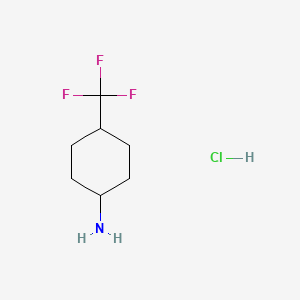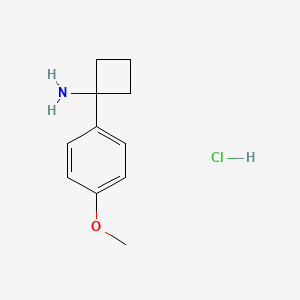![molecular formula C8H14ClNO2 B3415306 Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1373253-19-0](/img/structure/B3415306.png)
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
説明
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid with a molecular weight of 168.19 . It has a CAS Number of 1312536-44-9 . Another related compound is “Ethyl (1R,5S,6R)-2-oxobicyclo [3.1.0]hexane-6-carboxylate” with a CAS No. of 176199-50-1 .
Molecular Structure Analysis
The InChI Code for “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8+ . The molecular formula is C9H12O3 .
Physical And Chemical Properties Analysis
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid . The storage temperature is 4 degrees Celsius .
科学的研究の応用
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor extensively studied for its applications in agriculture and plant research. It is used to delay the ripening and senescence of fruits, vegetables, and flowers by blocking ethylene receptors. This application is significant in extending the shelf life of perishable produce and maintaining its quality during transportation and storage. (Blankenship & Dole, 2003).
Ethylene Precursor Role in Plants
The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC) , plays a crucial role beyond being a simple precursor. ACC is involved in various plant biological processes and can act as a signaling molecule independently of ethylene. This underscores the complex interplay between ACC and ethylene in plant physiology, highlighting potential research areas for ethylene and its precursors in plant science. (Van de Poel & Van Der Straeten, 2014).
Applications in Food and Beverage Safety
Ethyl Carbamate is a compound found in fermented foods and beverages, classified as a probable human carcinogen. Its presence raises health concerns, prompting research into its formation mechanisms and potential mitigation strategies in food processing and safety. This research is crucial for developing safer food production techniques and reducing carcinogen exposure from dietary sources. (Weber & Sharypov, 2009).
Biomarker for Alcohol Consumption
Ethyl Glucuronide (EtG) in hair is explored as a biomarker for alcohol consumption. Its stability in keratin matrices like hair and nails makes it a valuable tool for assessing long-term alcohol intake, with implications for forensic science and clinical research. Understanding the influence of various pathologies on EtG levels could enhance the accuracy of alcohol consumption assessments. (Triolo et al., 2022).
Controlled Release of Active Compounds
Research on the controlled release of volatile active compounds like 1-MCP highlights advancements in packaging and storage technologies for fresh produce. These innovations aim to maintain quality, extend shelf life, and improve safety by optimizing the delivery of compounds that regulate ripening, inhibit microbial growth, or provide other protective effects. (Chen et al., 2020).
Safety and Hazards
特性
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)




![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)


![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)